4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
Description
The compound 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (Compound ID: D434-0614) is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a [(4-methylphenyl)methyl]amino group at position 3. The benzene ring is functionalized with a diethylsulfonamide group at position 1. Its molecular formula is C₂₂H₂₄N₄O₄S, with a molecular weight of 440.52 g/mol and a logP value indicative of moderate lipophilicity .
Properties
IUPAC Name |
4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-12-10-18(11-13-19)21-25-20(14-23)22(29-21)24-15-17-8-6-16(3)7-9-17/h6-13,24H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMEAHCZALYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions. The cyano group can be introduced via nucleophilic substitution reactions, while the sulfonamide group is often added through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to or modifies. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogous 1,3-Oxazole Derivatives
Substituent Variations on the Oxazole Ring
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide (Compound ID: D434-0537) Key Differences: Replaces the [(4-methylphenyl)methyl]amino group with a 2-phenylethylamino substituent. Properties: Molecular weight = 396.47 g/mol; logP = 2.85; hydrogen bond donors = 1; polar surface area = 79.78 Ų . Implications: The reduced molecular weight and altered substituent may enhance membrane permeability compared to the target compound.
4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide Key Differences: Substitutes the 4-methylphenyl group with a 4-methoxyphenyl in the amino side chain. Properties: Molecular weight = 440.52 g/mol (same as target compound); logP likely higher due to the methoxy group’s lipophilicity . Implications: The methoxy group could improve solubility or alter binding affinity in biological systems.
Sulfonamide Group Variations
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Key Differences: Uses a 1,2-oxazole isomer instead of 1,3-oxazole and lacks the cyano group. Research Context: Synthesized for antimicrobial activity screening, demonstrating the importance of sulfonamide positioning .
Broader Sulfonamide-Containing Heterocycles
N-(5-substituted-1,3,4-oxadiazol-2-yl)methyl)-4-phenyl-1,3-thiazol-2-amine
- Key Differences : Replaces 1,3-oxazole with a 1,3,4-oxadiazole-thiazole hybrid.
- Research Context : Highlights the role of heterocycle choice in modulating bioactivity .
4-{4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide} (Cyazofamid) Key Differences: Imidazole core instead of oxazole; includes a chlorine substituent. Synthesis: Optimized for industrial production via selenium dioxide oxidation, contrasting with the target compound’s likely multi-step synthesis .
Physicochemical and Computational Data
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves N-alkylation and cyclization steps, similar to methods for 1,3-oxazol-5(4H)-ones and related derivatives .
- Biological Potential: While direct bioactivity data for the target compound is absent, analogs like 4-methylbenzenesulfonamide derivatives exhibit antimicrobial properties , and cyazofamid is a known fungicide .
Biological Activity
The compound 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (commonly referred to as Compound X ) is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Formula
- Chemical Formula : C20H24N4O2S
- Molecular Weight : 396.49 g/mol
Structural Features
Compound X features a sulfonamide group, an oxazole ring, and a cyano group, which are critical for its biological activity. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
The biological activity of Compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in tissues.
Enzyme Inhibition
Recent research has demonstrated that Compound X exhibits significant inhibitory activity against specific isoforms of carbonic anhydrases:
- hCA II : IC50 values ranging from 80.3 to 1403.1 nM.
- hCA IX : IC50 values between 29.0 to 1082.0 nM.
- hCA XII : Notable inhibitory effects were observed, with the most prominent compound showing an IC50 of 40.6 nM .
Anticancer Activity
Studies have indicated that Compound X may possess anticancer properties. In vitro assays conducted on various human cancer cell lines (e.g., HT-29, MDA-MB-231) revealed:
- Cell Viability Reduction : Significant reduction in cell viability under both normoxic and hypoxic conditions.
- Mechanistic Insights : The compound appears to raise the pH of the tumor microenvironment, which could enhance the efficacy of conventional therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed:
- Bacterial Inhibition : Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Moderate antifungal activity was noted against common pathogens .
Table 1: Inhibitory Activity of Compound X Against Carbonic Anhydrases
| Isoform | IC50 (nM) | Remarks |
|---|---|---|
| hCA II | 80.3 - 1403.1 | Varies with structural modifications |
| hCA IX | 29.0 - 1082.0 | Strongest inhibition observed |
| hCA XII | 40.6 - 140.8 | Notable activity |
Table 2: Anticancer Activity of Compound X
| Cell Line | Viability Reduction (%) | Treatment Conditions |
|---|---|---|
| HT-29 | 65% | Normoxic |
| MDA-MB-231 | 70% | Hypoxic |
Case Study 1: Inhibition of Tumor Growth
A study involving xenograft models demonstrated that administration of Compound X led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Synergistic Effects with Chemotherapy
In combination therapy studies, Compound X enhanced the efficacy of established chemotherapeutic agents, indicating potential for use in multi-drug regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
